N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a methoxybenzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog that lacks the pyridine and methoxybenzenesulfonamide groups.
4-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]benzenesulfonamide: Similar structure but with a phenylethyl group instead of a pyridin-3-ylethyl group .
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-3-23-11-13-24(14-12-23)20(17-5-4-10-21-15-17)16-22-28(25,26)19-8-6-18(27-2)7-9-19/h4-10,15,20,22H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMFVXYKJZFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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